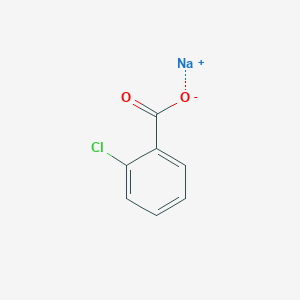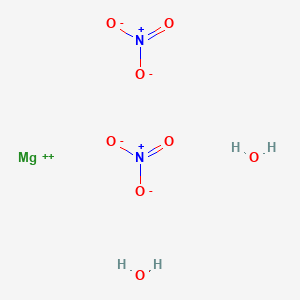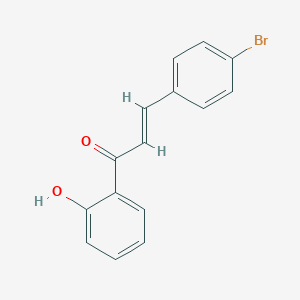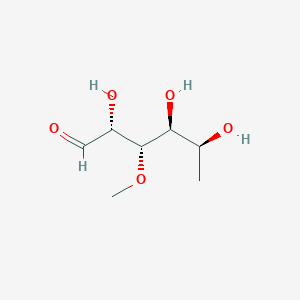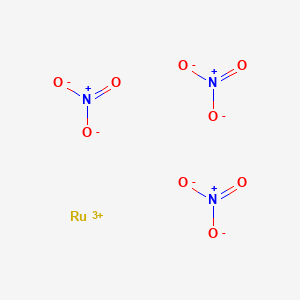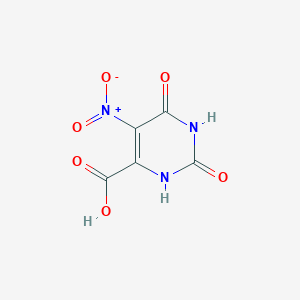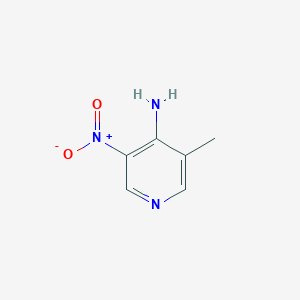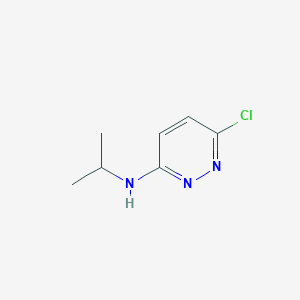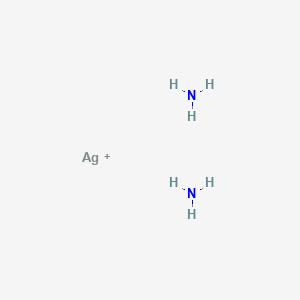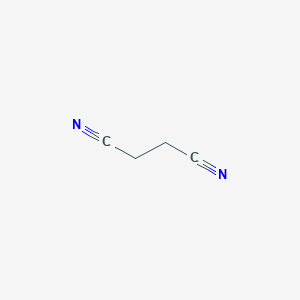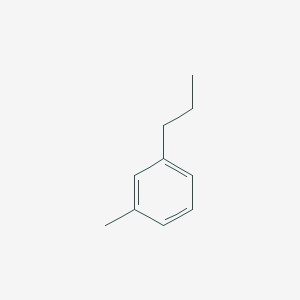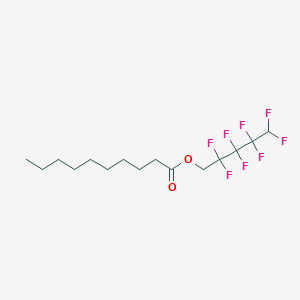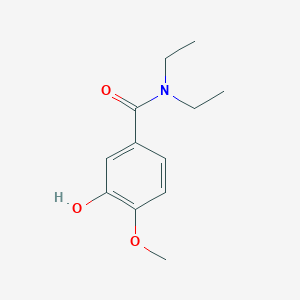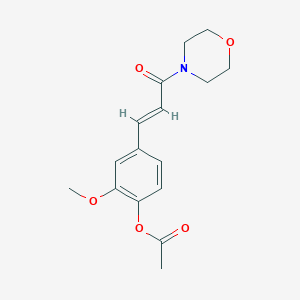
Morpholine, 4-(4-hydroxy-3-methoxycinnamoyl)-, acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Morpholine, 4-(4-hydroxy-3-methoxycinnamoyl)-, acetate is a synthetic compound that has been widely used in scientific research. This compound is also known as HMCA or HMC and is a derivative of cinnamic acid. It has been used in various studies to investigate its mechanism of action and its biochemical and physiological effects.
Mechanism Of Action
HMCA has been shown to interact with proteins and nucleic acids. It has been proposed that HMCA binds to the minor groove of DNA and RNA, causing a conformational change that affects the binding of proteins to these molecules. HMCA has also been shown to interact with lipids in cell membranes, affecting the fluidity and permeability of these membranes.
Biochemical And Physiological Effects
HMCA has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. HMCA has also been shown to have antioxidant properties, protecting cells from oxidative damage. In addition, HMCA has been shown to have anti-inflammatory properties, reducing inflammation in various tissues.
Advantages And Limitations For Lab Experiments
HMCA has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. It is also a fluorescent probe, making it useful for imaging studies. However, there are also limitations to the use of HMCA. It has been shown to have cytotoxic effects at high concentrations, limiting its use in certain experiments. In addition, HMCA has a short half-life in vivo, making it difficult to study its long-term effects.
Future Directions
There are several future directions for the study of HMCA. One potential area of research is the development of new derivatives of HMCA with improved properties, such as increased stability and longer half-life. Another area of research is the investigation of the role of HMCA in various disease processes, such as cancer and neurodegenerative diseases. Finally, the use of HMCA as a therapeutic agent for these diseases should be explored further.
Synthesis Methods
The synthesis of HMCA involves the reaction of cinnamic acid with morpholine and acetic anhydride. The final product is obtained after purification and recrystallization. This method has been optimized to obtain a high yield of pure HMCA.
Scientific Research Applications
HMCA has been extensively used in scientific research as a tool to investigate various biological processes. It has been used as a probe to study the binding of proteins to DNA and RNA. HMCA has also been used as a fluorescent probe to study the interaction of proteins with lipids in cell membranes.
properties
CAS RN |
16562-72-4 |
|---|---|
Product Name |
Morpholine, 4-(4-hydroxy-3-methoxycinnamoyl)-, acetate |
Molecular Formula |
C16H19NO5 |
Molecular Weight |
305.32 g/mol |
IUPAC Name |
[2-methoxy-4-[(E)-3-morpholin-4-yl-3-oxoprop-1-enyl]phenyl] acetate |
InChI |
InChI=1S/C16H19NO5/c1-12(18)22-14-5-3-13(11-15(14)20-2)4-6-16(19)17-7-9-21-10-8-17/h3-6,11H,7-10H2,1-2H3/b6-4+ |
InChI Key |
NLDFRYFDOLAMCA-GQCTYLIASA-N |
Isomeric SMILES |
CC(=O)OC1=C(C=C(C=C1)/C=C/C(=O)N2CCOCC2)OC |
SMILES |
CC(=O)OC1=C(C=C(C=C1)C=CC(=O)N2CCOCC2)OC |
Canonical SMILES |
CC(=O)OC1=C(C=C(C=C1)C=CC(=O)N2CCOCC2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



